

Amdoxovir vs. Lamivudine: Efficacy and Status at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Amdoxovir

CAS No.: 145514-04-1

Cat. No.: S518366

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Feature	Amdoxovir (DAPD)	Lamivudine (3TC)
Drug Class	Nucleoside Reverse Transcriptase Inhibitor (NRTI), guanosine analogue [1]	Nucleoside Reverse Transcriptase Inhibitor (NRTI), cytosine analogue [2]
Status	Phase 2 of clinical development [1]; one listed trial was withdrawn [3]	Approved and widely used; on WHO Essential Medicines List [2]
Efficacy Data	Limited. In a small, short-term study, Amdoxovir (500 mg bid) with Zidovudine showed a mean viral load decline of -1.69 to -2.00 log ₁₀ [1].	Extensive. A cornerstone of HIV therapy; demonstrates high efficacy in modern dual-therapy regimens (e.g., with Dolutegravir), with >90% of patients achieving viral suppression [4] [5].
Resistance Profile	Active against some resistant strains (M184V, TAMs) but susceptibility is reduced by K65R and L74V mutations [1].	Rapid selection of the M184V mutation, which confers high-level resistance. However, continuing 3TC despite resistance may offer some clinical benefit [2].
Key Characteristics	Prodrug of dioxolane guanosine (DXG); synergistic effects observed with IMPDH inhibitors like mycophenolic acid [6] [1].	High oral bioavailability; minimal metabolism via CYP450; considered virustatic; dosage must be adjusted for renal impairment [2].

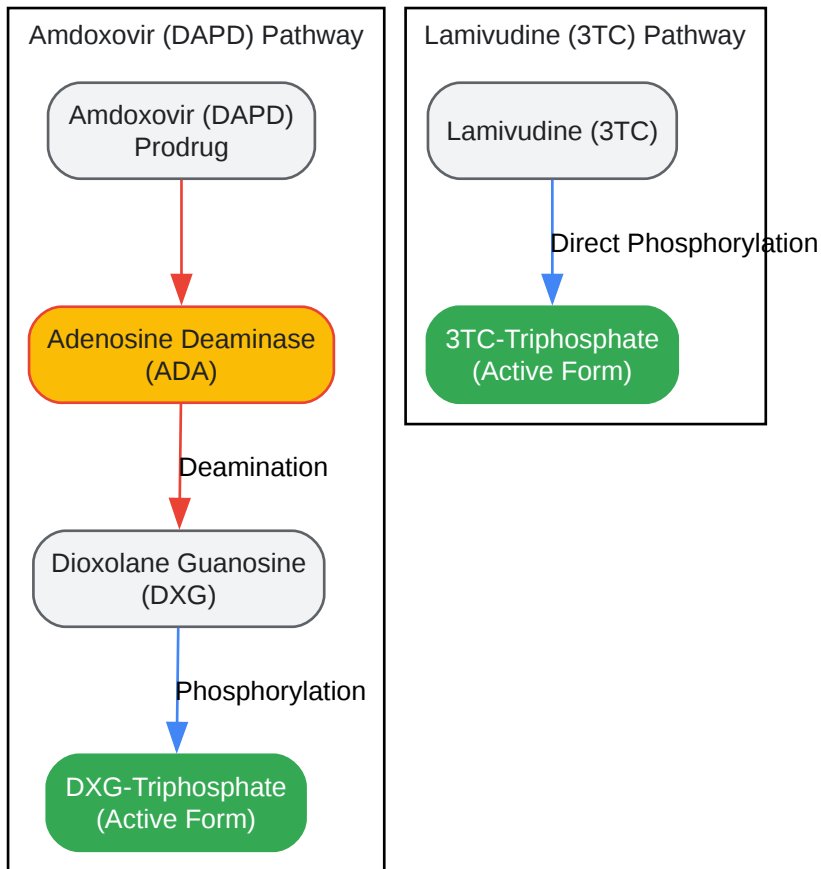
Detailed Experimental Data and Protocols

The search results provided some specific experimental data, though not from head-to-head studies.

- **Amdoxovir Clinical Trial Data:** A proof-of-principle study investigated **Amdoxovir** alone and in combination with Zidovudine (ZDV). The methodology and key results were as follows [1]:
 - **Protocol:** 24 subjects were randomized to receive oral AMDX 500 mg twice daily, AMDX 500 mg plus ZDV (200 or 300 mg twice daily), or ZDV alone for 10 days.
 - **Primary Outcome:** The mean decrease in \log_{10} viral load.
 - **Results:** The AMDX+ZDV (200 mg) group showed a significantly greater mean viral load decline ($-2.00 \log_{10}$) compared to AMDX monotherapy ($-1.09 \log_{10}$). The combination also reduced variability in viral load responses.
- **Lamivudine in Modern Regimens:** Recent studies support the efficacy of Lamivudine as part of a two-drug regimen [4] [5]:
 - **DOLCE Study Protocol:** A randomized, open-label, multicenter study assessing Dolutegravir/Lamivudine in treatment-naive patients with advanced HIV disease (CD4 count ≤ 200 cells/mm³). The primary endpoint was the proportion of participants with a viral load (pVL) < 50 copies/mL at week 48 [4].
 - **Results:** At week 48, **82.2%** of participants in the dual-therapy arm achieved virological suppression, with a median CD4 count increase of $+200$ cells/mm³ [4].
 - **Real-World Study Protocol:** A retrospective cohort study in Southwest China evaluated Dolutegravir plus Lamivudine in patients who presented late for care (CD4 < 350 cells/ μ L or an AIDS-defining condition) [5].
 - **Results:** At 48 weeks, **90.9%** of patients achieved HIV-1 RNA levels < 50 copies/mL, demonstrating high virologic efficacy in a real-world setting [5].

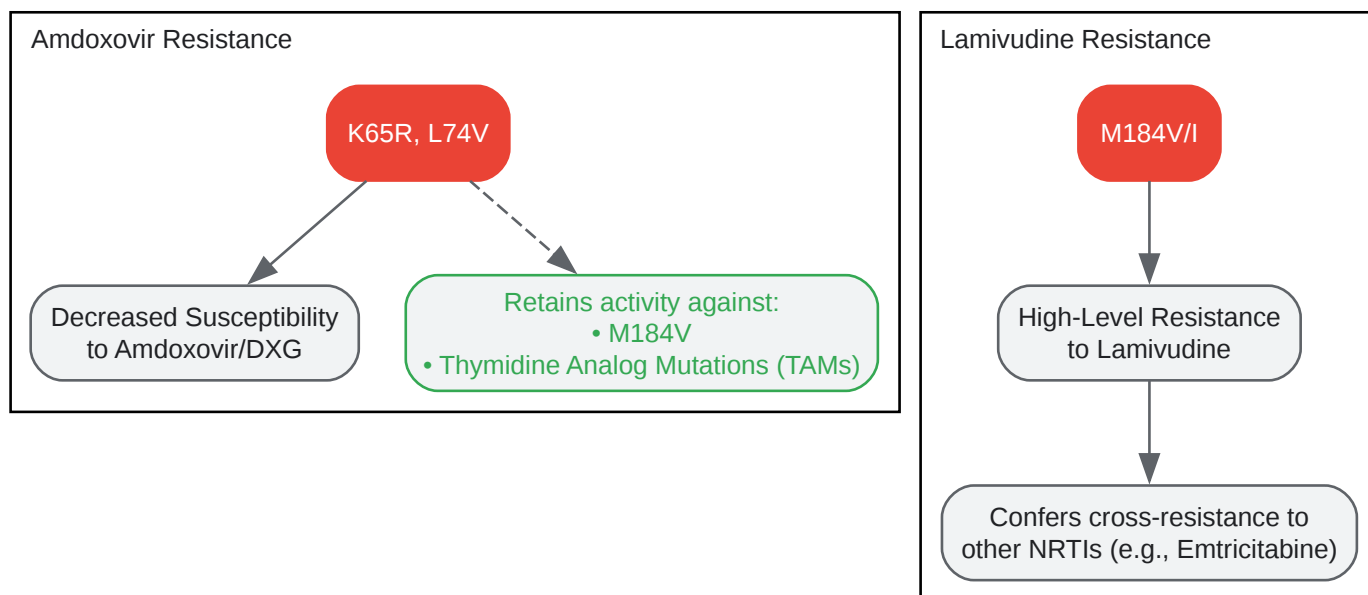
Mechanisms of Action and Resistance

The following diagrams illustrate the distinct activation pathways and resistance profiles of **Amdoxovir** and Lamivudine.



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Diagram 1: Comparison of Intracellular Activation Pathways. **Amdoxovir** requires conversion to its active form, while Lamivudine is directly phosphorylated.



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Diagram 2: Key Resistance Mutations and Cross-Resistance Profiles.

Conclusion for Researchers

In summary, the available data indicates a clear distinction between these two agents:

- **Lamivudine** is a **well-established, foundational drug** with a vast amount of clinical data confirming its efficacy and safety in modern combination therapies for a broad patient population [4] [2] [5].
- **Amdoxovir** remains an **investigational drug** with a more complex activation pathway. While early-phase studies and in vitro data suggest potential utility against certain resistant viruses and possible synergistic combinations, its clinical efficacy and eventual role in treatment landscapes are not yet defined [6] [3] [1].

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To cite this document: Smolecule. [Amdoxovir vs. Lamivudine: Efficacy and Status at a Glance].

Smolecule, [2026]. [Online PDF]. Available at:

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